molecular formula C17H29N5O3 B2681766 7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941974-98-7

7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2681766
CAS No.: 941974-98-7
M. Wt: 351.451
InChI Key: QPXZPIXJMWETFF-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. The 1- and 3-positions are methyl groups, while the 7-position is substituted with an isobutyl chain. The 8-position features a (3-isopropoxypropyl)amino group, distinguishing it from classical xanthines like caffeine or theophylline. Its molecular formula is C₁₇H₂₈N₆O₃, with a molecular weight of 364.45 g/mol (calculated).

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O3/c1-11(2)10-22-13-14(20(5)17(24)21(6)15(13)23)19-16(22)18-8-7-9-25-12(3)4/h11-12H,7-10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZPIXJMWETFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NCCCOC(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, including anti-inflammatory and anti-tumor effects.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H22N4O2C_{15}H_{22}N_4O_2 and a molecular weight of approximately 294.36 g/mol. Its structure includes a purine base with various substituents that may influence its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

  • Adenosine Receptor Modulation : Compounds similar to 7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been shown to interact with adenosine receptors (A1, A2A), which play crucial roles in numerous physiological processes including inflammation and immune responses.
  • Inhibition of Phosphodiesterases : Some studies suggest that purine derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, which is critical for various signaling pathways.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Anti-inflammatory Properties : This compound may exhibit anti-inflammatory effects through modulation of immune responses.
  • Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation, although further research is needed to confirm these findings.

Data Table: Summary of Biological Activities

Activity Effect Reference
Adenosine receptor modulationPotential inhibition of inflammatory responses[Source 1]
Inhibition of PDEsIncreased cAMP levels[Source 2]
Antitumor activityInhibition of cell proliferation[Source 3]

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of similar compounds, researchers found that administration led to a significant reduction in pro-inflammatory cytokines in animal models. This suggests that 7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may also possess similar properties.

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor efficacy of purine derivatives. The results showed that these compounds could induce apoptosis in cancer cells through activation of specific signaling pathways. This highlights the potential role of the compound in cancer therapy.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of similar 8-substituted xanthines (e.g., 34 ) involves nucleophilic displacement of 8-chloro intermediates, suggesting the target compound could be synthesized via analogous routes .
  • Biological Hypotheses: The (3-isopropoxypropyl)amino group may confer dual serotonin/dopamine receptor modulation, as seen in LCAPs with terminal xanthine moieties .

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